Cesamet

Description

Structure

3D Structure

Properties

IUPAC Name |

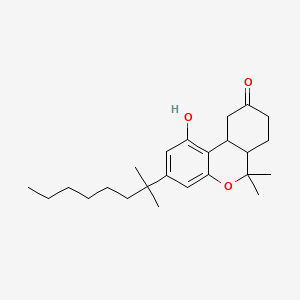

1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECBBEABIDMGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860624 | |

| Record name | 1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]pyran-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56496-90-3 | |

| Record name | 3-(1,1-Dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56496-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Dibenzo(b,d)pyran-9-one, 3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cesamet (Nabilone) on CB1 and CB2 Receptors

Executive Summary

Cesamet, the brand name for nabilone, is a synthetic cannabinoid analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC).[1] It exerts its therapeutic effects, primarily as an antiemetic for chemotherapy-induced nausea and vomiting, by interacting with the body's endocannabinoid system.[1][2][3] This document provides a detailed technical overview of nabilone's mechanism of action, focusing on its interaction with the primary molecular targets: cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). It covers binding affinities, receptor activation, downstream signaling pathways, and the experimental protocols used to elucidate these properties.

Molecular Targets: CB1 and CB2 Receptors

The endocannabinoid system's primary mediators are the CB1 and CB2 receptors, both of which are Class A G-protein coupled receptors (GPCRs).[3][4][5]

-

CB1 Receptors: These are among the most abundant GPCRs in the central nervous system (CNS), with high densities in the hippocampus, basal ganglia, cerebellum, and cortex.[2][6] Their activation is responsible for the psychotropic effects of cannabinoids and plays a crucial role in modulating neurotransmitter release, pain perception, appetite, and memory.[2][7]

-

CB2 Receptors: These are predominantly expressed in the periphery, particularly in immune cells such as B-cells, T-cells, macrophages, and mast cells, as well as in the spleen and tonsils.[2][8] Their activation is primarily associated with modulating immune responses and inflammation, generally without the psychoactive effects linked to CB1 activation.[9][10]

Nabilone's Receptor Binding Affinity and Selectivity

Nabilone functions as an agonist at both CB1 and CB2 receptors.[9][10] Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. Nabilone demonstrates high affinity for both receptor subtypes, with a modest selectivity for CB2 over CB1.[11]

Table 1: Nabilone Binding Affinities at Human Cannabinoid Receptors

| Ligand | Receptor | Binding Affinity (Ki) in nM | Reference |

| Nabilone | hCB1 | 2.89 | [11] |

| Nabilone | hCB2 | 1.84 | [11] |

Receptor Activation and Intracellular Signaling

As a weak partial agonist, nabilone binds to and activates CB1 and CB2 receptors, though not to the same maximal effect as a full agonist.[1][12] This activation initiates a cascade of intracellular signaling events.

G-Protein Coupling

Upon agonist binding, both CB1 and CB2 receptors primarily couple to the inhibitory G-protein subfamily, Gi/o.[3][4][5] This coupling triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.[4]

Downstream Signaling Pathways

The dissociated G-protein subunits modulate the activity of several intracellular effectors:

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gαi/o subunit directly inhibiting the enzyme adenylyl cyclase.[4][7] This action leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[7][13] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[13]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. This includes activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels (N-type and P/Q-type).[6][13] The net effect is a hyperpolarization of the cell membrane and a reduction in neurotransmitter release, which is a key mechanism for the effects of CB1 activation in the CNS.

-

Activation of MAP Kinase Pathways: Cannabinoid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK), which can influence gene transcription and other cellular processes.[3]

Key Experimental Protocols

The characterization of nabilone's interaction with cannabinoid receptors relies on established in vitro assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (nabilone) by measuring its ability to displace a radiolabeled ligand from the target receptor.[14][15]

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably overexpressing the human CB1 or CB2 receptor.[16] Protein concentration is determined using a method like the BCA protein assay.[16]

-

Assay Incubation: Receptor membranes are incubated in a buffer solution with a fixed concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (nabilone).[16][17]

-

Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand. The filters are washed to remove any non-specifically bound radioactivity.[16]

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.[15]

-

Data Analysis: The data are used to generate a competition curve. The concentration of nabilone that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

cAMP Functional Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells (e.g., HEK293 or CHO) expressing the human CB1 or CB2 receptor are cultured and plated in multi-well assay plates.[18]

-

Stimulation: To achieve a measurable inhibitory signal, adenylyl cyclase is first stimulated with forskolin, a potent activator that raises intracellular cAMP to a high basal level.[18][19]

-

Compound Treatment: The cells are then co-treated with forskolin and varying concentrations of the test compound (nabilone). An agonist will cause a dose-dependent reduction in the forskolin-stimulated cAMP level.[18]

-

Cell Lysis: After incubation, a lysis buffer is added to release the intracellular cAMP.[18][20]

-

cAMP Detection: The amount of cAMP in the cell lysate is quantified. Common methods include competitive immunoassays that result in a colorimetric, fluorescent, or luminescent signal (e.g., HTRF or cAMP-Glo™ Assay).[18][21] The signal is inversely proportional to the amount of cAMP present.

-

Data Analysis: A dose-response curve is generated by plotting the signal against the log concentration of nabilone. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of the compound.

Conclusion

The mechanism of action of this compound (nabilone) is centered on its function as a high-affinity, weak partial agonist at both CB1 and CB2 cannabinoid receptors. Its binding initiates Gi/o protein-mediated signaling, leading primarily to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This cascade, along with the modulation of critical ion channels, alters neuronal excitability and immune cell function, underpinning its therapeutic efficacy as an antiemetic. The quantitative analysis of its binding and functional properties through standardized in vitro assays provides a robust framework for understanding its pharmacology and for the development of future cannabinoid-based therapeutics.

References

- 1. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nabilone? [synapse.patsnap.com]

- 3. Small Molecules from Nature Targeting G-Protein Coupled Cannabinoid Receptors: Potential Leads for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Guide to Targeting the Endocannabinoid System in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of different G protein coupling properties of CB1 and CB2 cannabinoid receptors and GPR55 receptor using BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. realmofcaring.org [realmofcaring.org]

- 9. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Safety of Dronabinol and Nabilone: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. egrove.olemiss.edu [egrove.olemiss.edu]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. marshall.edu [marshall.edu]

- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]

An In-depth Technical Guide to Nabilone's Signal Transduction Pathways in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabilone is a synthetic cannabinoid, an analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), that functions as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Predominantly expressed in the central nervous system, CB1 receptors are the primary mediators of the psychoactive effects of cannabinoids, while CB2 receptors are mainly found in the periphery on immune cells.[3][4] In neuronal cells, Nabilone's engagement with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that modulate neurotransmission and cellular function. This technical guide provides a detailed overview of the core signal transduction pathways activated by Nabilone in neuronal cells, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Pathways

Nabilone's mechanism of action in neuronal cells is primarily initiated by its binding to CB1 receptors, which are coupled to inhibitory G-proteins of the Gi/o family. This interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon Nabilone binding, the activated CB1 receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The primary downstream effector of the activated Gαi/o subunit is adenylyl cyclase. Nabilone, through Gαi/o, inhibits adenylyl cyclase activity, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous substrate proteins, including transcription factors and ion channels, thereby altering their function.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the CB1 receptor by Nabilone can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This signaling arm is often initiated by the Gβγ subunit released upon G-protein activation, although Gαi/o can also contribute. The Gβγ dimer can activate various downstream effectors, including Phosphoinositide 3-kinase (PI3K) and Src kinases, which in turn can lead to the activation of the Ras-Raf-MEK-ERK cascade. The phosphorylation and activation of ERK1/2 lead to its translocation to the nucleus, where it can phosphorylate and activate transcription factors, thereby regulating gene expression involved in neuronal plasticity, survival, and differentiation.[6]

Modulation of Ion Channels

A critical function of Nabilone-activated CB1 receptors in neurons is the modulation of ion channel activity, which directly impacts neuronal excitability and neurotransmitter release. This modulation is primarily mediated by the Gβγ subunit.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can directly bind to and inhibit N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[7] This inhibition reduces calcium influx into the presynaptic terminal upon arrival of an action potential, leading to a decrease in the release of neurotransmitters such as glutamate and GABA.

-

Activation of Inwardly Rectifying Potassium (Kir) Channels: The Gβγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels.[8] The opening of these channels leads to an efflux of potassium ions, hyperpolarizing the neuronal membrane and making it less likely to fire an action potential. This contributes to the overall inhibitory effect of Nabilone on neuronal activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for Nabilone's interaction with cannabinoid receptors.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 2.89 nM | [9] |

| Binding Affinity (Ki) | CB2 | 1.84 nM | [9] |

| Functional Parameter | Assay | Effect | Note |

| G-protein Activation | GTPγS Binding | Partial Agonist | Slightly biased towards Gi2 over Gi1.[4] |

| β-arrestin Recruitment | BRET Assay | Partial Agonist | Generally balanced with G-protein activation.[4] |

| Adenylyl Cyclase Activity | cAMP Assay | Inhibition | A primary consequence of Gi/o coupling. |

| ERK1/2 Phosphorylation | Western Blot | Activation | Mediated by G-protein subunits. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Nabilone's signal transduction pathways.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is used to determine the binding affinity (Ki) of Nabilone for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Nabilone

-

Radioligand (e.g., [³H]CP55,940)

-

High-affinity non-radiolabeled cannabinoid ligand (for non-specific binding)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of Nabilone. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-radiolabeled ligand).

-

Incubate at 30°C for 60-90 minutes.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Nabilone to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of Nabilone to inhibit adenylyl cyclase activity.

Materials:

-

Neuronal cell line expressing CB1 receptors (e.g., Neuro-2a, SH-SY5Y)

-

Nabilone

-

Forskolin (adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell lysis buffer

Procedure:

-

Cell Culture: Plate neuronal cells in a 96-well plate and grow to confluency.

-

Treatment: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

-

Add varying concentrations of Nabilone to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of Nabilone to determine the IC₅₀ value.

ERK1/2 Phosphorylation Western Blot Assay

This protocol is used to detect and quantify the activation of the MAPK/ERK pathway by Nabilone.

Materials:

-

Neuronal cell line

-

Nabilone

-

Serum-free culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Culture neuronal cells and serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with Nabilone at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.

Conclusion

Nabilone exerts its effects in neuronal cells through a complex interplay of signal transduction pathways initiated by its binding to CB1 receptors. The primary mechanisms involve the Gi/o-mediated inhibition of adenylyl cyclase, leading to reduced cAMP levels, and the Gβγ-subunit-mediated modulation of ion channels, resulting in decreased neuronal excitability and neurotransmitter release. Furthermore, Nabilone activates the MAPK/ERK pathway, which can influence long-term changes in gene expression. The partial agonism and potential for biased signaling add further layers of complexity to its pharmacological profile. A thorough understanding of these pathways is crucial for the rational design and development of novel cannabinoid-based therapeutics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the quantitative aspects of Nabilone's functional selectivity in different neuronal populations.

References

- 1. Pharmacological Characterization of Functionally Selective Probes at the CB1 Rece - Laura Bohn [grantome.com]

- 2. Voltage-gated calcium currents in human dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of forskolin and isobutylmethylxanthine on delta-opioid receptor activity in neuroblastoma x glioma NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [35S]GTPγS (Guanosine-5'-O-(γ-thio)triphosphate-[35S]) Binding Scintillation Proximity Assay Experiments in Postmortem Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Cesamet in preclinical animal models

An In-Depth Technical Guide to the Pharmacodynamics of Cesamet (Nabilone) in Preclinical Animal Models

Introduction

This compound, the brand name for nabilone, is a synthetic cannabinoid analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa.[1][2] Structurally similar to Δ⁹-THC, nabilone is approved for clinical use in treating chemotherapy-induced nausea and vomiting (CINV) in patients who have not responded to conventional antiemetic therapies.[2][3][4] Understanding its pharmacodynamic profile in preclinical animal models is crucial for elucidating its mechanism of action and exploring further therapeutic applications. This guide provides a comprehensive overview of nabilone's interactions with cannabinoid receptors, its effects on intracellular signaling, and its physiological and behavioral outcomes in various animal models.

Molecular Mechanism of Action

Nabilone exerts its pharmacological effects primarily by acting as an agonist at cannabinoid receptors, specifically the CB1 and CB2 receptors.[5][6] These receptors are key components of the endocannabinoid system, a complex cell-signaling network that regulates numerous physiological processes.[5]

-

CB1 Receptors: Predominantly located in the central nervous system (CNS), including brain regions associated with mood, memory, and pain regulation.[4][5] The antiemetic and psychoactive effects of cannabinoids are largely mediated through CB1 receptor activation.[5][7]

-

CB2 Receptors: Primarily found in peripheral tissues and cells associated with the immune system.[4][5] Activation of CB2 receptors is linked to the anti-inflammatory and immunomodulatory effects of cannabinoids.[5][6]

Nabilone is a potent agonist at both CB1 and CB2 receptors, initiating intracellular signaling cascades upon binding.[3][6][7]

Receptor Binding Affinity and Functional Activity

The interaction of nabilone with cannabinoid receptors has been quantified through in vitro assays, which determine its binding affinity (Ki) and functional potency (EC50). Nabilone demonstrates high affinity for both human CB1 and CB2 receptors.[7]

| Parameter | Receptor | Value (nM) | Assay Type | Source |

| Binding Affinity (Ki) | Human CB1 | 2.89 - 3.98 | Radioligand Displacement ([³H]-CP55940) | [7][8] |

| Human CB2 | 1.84 - 6.31 | Radioligand Displacement ([³H]-CP55940) | [7][8] | |

| Functional Potency (pEC50/EC50) | Human CB1 | pEC50: 8.4 (EC50: 3.98) | [³H]-arachidonic acid release | [8] |

| Human CB2 | pEC50: 7.8 (EC50: 15.85) | Forskolin-stimulated cAMP accumulation | [8] | |

| Table 1: In Vitro Receptor Binding and Functional Activity of Nabilone. |

Cannabinoid Receptor Signaling

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[9] Activation of these receptors by an agonist like nabilone initiates a signaling cascade that modulates neuronal activity and immune responses.

Caption: Nabilone activates CB1/CB2 receptors, leading to Gαi/o-mediated inhibition of adenylyl cyclase and modulation of ion channels by Gβγ.

Preclinical In Vivo Pharmacodynamics

Nabilone has been evaluated in numerous preclinical animal models, demonstrating a range of pharmacodynamic effects, including anti-inflammatory, analgesic, antiemetic, and motor-modulating activities.

Anti-inflammatory and Analgesic Effects

In a rat model of acute inflammation induced by carrageenan, orally administered nabilone produced dose-dependent anti-inflammatory (anti-oedema) and antihyperalgesic (analgesic) effects.[10][11] Notably, a dose of 2.5 mg/kg, which was effective against inflammation, did not produce psychoactive effects in the cannabinoid tetrad of behavioral tests.[10][11] The anti-inflammatory and antihyperalgesic actions were prevented by a selective CB2 receptor antagonist, suggesting mediation through a CB2-like receptor.[11]

| Dose (mg/kg, p.o.) | Oedema Inhibition (%) | Paw Withdrawal Latency Increase (%) (Hyperalgesia Reduction) | Animal Model |

| 0.75 | 8 | 27 | Wistar Rat |

| 1.5 | 28 | 71 | Wistar Rat |

| 2.5 | 42 | 116 | Wistar Rat |

| Table 2: Anti-inflammatory and Antihyperalgesic Effects of Nabilone in the Rat Carrageenan Model (3h post-carrageenan).[10] |

Antiemetic Effects

The antiemetic properties of cannabinoids are primarily mediated by interactions with CB1 receptors located centrally and potentially through effects on 5-HT3 receptors in the dorsal vagal complex.[7][12] Animal models of anticipatory nausea and vomiting have shown that cannabinoids can be effective where other agents like ondansetron are not.[3] Nabilone's efficacy in CINV is well-documented clinically and supported by preclinical evidence indicating that psychoactive cannabinoids can inhibit gastrointestinal transit and motility, which may contribute to their antiemetic action.[3][13]

Effects on Locomotor Activity and CNS

The cannabinoid tetrad assay is a standard preclinical tool to evaluate CNS effects typical of Δ⁹-THC. The four components are analgesia, hypothermia, catalepsy (ring immobility), and hypoactivity (decreased locomotor activity).[10] In rats, nabilone demonstrated a clear dose-dependent effect on these parameters.

| Dose (mg/kg, p.o.) | Locomotor Activity | Body Temperature | Catalepsy (Ring Immobility) | Analgesia (Nociceptive Threshold) |

| 2.5 | No significant effect | No significant effect | No significant effect | No significant effect |

| 5.0 | Decrease | Decrease | Increase | Increase |

| Table 3: Effects of Nabilone in the Cannabinoid Tetrad Assay in Rats.[10] |

These findings indicate that at lower therapeutic doses for inflammation, nabilone may not induce the typical psychoactive and motor-impairing side effects seen at higher doses.[10] However, other studies in rats have shown that nabilone (at doses of 0.1, 0.5, and 1.0 mg/kg, i.p.) does not impair spatial learning in a water maze task, unlike Δ⁸-THC, suggesting a potentially different CNS profile compared to other cannabinoids.[14]

Detailed Experimental Protocols

The following sections describe the methodologies for key preclinical assays used to characterize the pharmacodynamics of nabilone.

Radioligand Binding Assay

This in vitro assay measures the affinity of a drug for a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of nabilone for CB1 and CB2 receptors.

-

Methodology:

-

Preparation: Membranes are prepared from cells expressing a high density of the target receptor (e.g., CHO cells transfected with human CB1 or CB2 receptors).[8]

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-CP55940), known to bind to the receptor, is incubated with the cell membranes.[8]

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (nabilone). Nabilone competes with the radioligand for binding to the receptor.

-

Separation & Counting: The reaction is terminated, and bound radioligand is separated from unbound. The amount of bound radioactivity is quantified using liquid scintillation counting.[8]

-

Analysis: The concentration of nabilone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[9]

-

Carrageenan-Induced Paw Edema Model

This in vivo model is widely used to assess the anti-inflammatory and analgesic activity of compounds.

Caption: Experimental workflow for the rat carrageenan-induced inflammation and hyperalgesia model.

-

Objective: To evaluate the anti-inflammatory and antihyperalgesic effects of nabilone.

-

Methodology:

-

Animals: Male Wistar rats (100–120 g) are typically used.[10]

-

Baseline Measurements: Prior to treatment, the baseline paw volume is measured using a plethysmometer, and the baseline thermal sensitivity (paw withdrawal latency) is assessed using a plantar test apparatus.

-

Dosing: Animals are treated with nabilone (e.g., 0.75, 1.5, 2.5 mg/kg) or vehicle via oral gavage (p.o.).[10][11]

-

Inflammation Induction: One hour after drug administration, acute inflammation is induced by injecting a 1% w/v carrageenan solution into the plantar surface of the rat's hind paw.[10][11]

-

Post-Induction Measurements: Paw volume and thermal hyperalgesia are measured at specific time points (e.g., 1, 2, and 3 hours) after the carrageenan injection.[10]

-

Data Analysis: The percentage reduction in paw edema and the percentage increase in paw withdrawal latency are calculated by comparing the drug-treated groups to the vehicle-treated control group.

-

Conclusion

Preclinical animal models provide critical insights into the pharmacodynamics of this compound (nabilone). The data clearly demonstrate that nabilone is a high-affinity agonist at both CB1 and CB2 cannabinoid receptors. Its in vivo profile is characterized by dose-dependent anti-inflammatory and analgesic effects, which appear to be mediated by CB2-like receptors at doses that do not induce significant CNS impairment.[10][11] Higher doses elicit the classic cannabinoid tetrad of effects, including hypoactivity and analgesia, consistent with CB1 receptor activation.[10] These findings underscore the complex pharmacology of nabilone and provide a strong basis for its clinical use and the exploration of new therapeutic indications.

References

- 1. drugs.com [drugs.com]

- 2. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A review of nabilone in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nabilone? [synapse.patsnap.com]

- 6. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nabilone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. benchchem.com [benchchem.com]

- 10. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cannabinoid Antiemetic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Psychoactive cannabinoids reduce gastrointestinal propulsion and motility in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of the synthetic cannabinoid nabilone on spatial learning and hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Cesamet (Nabilone): A Technical Guide on its Impact on Neurotransmitter Release in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of Cesamet (nabilone), a synthetic cannabinoid, on neurotransmitter systems within the central nervous system (CNS). Nabilone, an analog of Δ⁹-tetrahydrocannabinol (THC), primarily exerts its effects through the activation of cannabinoid receptor type 1 (CB1), leading to complex modulations of several key neurotransmitters, including glutamate, GABA, dopamine, and serotonin. This document outlines the core mechanism of action, summarizes quantitative data from relevant studies, details common experimental protocols for assessing neurotransmitter release, and provides visualizations of the critical signaling pathways and experimental workflows.

Introduction

Nabilone, marketed under the trade name this compound, is a synthetic cannabinoid used therapeutically as an antiemetic for chemotherapy-induced nausea and vomiting and as an adjunct analgesic for neuropathic pain.[1] As a pharmacological analog of THC, nabilone's activity is primarily mediated by its interaction with the endocannabinoid system.[1] It functions as a partial agonist at both CB1 and CB2 cannabinoid receptors.[2][3] The psychoactive and neuromodulatory effects of nabilone are predominantly attributed to its agonism of CB1 receptors, which are highly expressed in the CNS on presynaptic nerve terminals.[1][4]

Core Mechanism of Action: CB1 Receptor Activation

Nabilone's impact on neurotransmitter release is a direct consequence of its activation of presynaptic CB1 receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[4][5] This interaction initiates a cascade of intracellular signaling events that collectively suppress the release of neurotransmitters from the presynaptic terminal.

The key downstream effects of CB1 receptor activation include:

-

Inhibition of Adenylyl Cyclase: This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn decreases the activity of Protein Kinase A (PKA).[4][5][6]

-

Modulation of Ion Channels: Activation of CB1 receptors inhibits presynaptic voltage-gated calcium (Ca²⁺) channels (N-type and P/Q-type) and activates inwardly rectifying potassium (K⁺) channels.[5] The reduction in calcium influx and hyperpolarization of the presynaptic membrane are critical mechanisms that lead to a decreased probability of neurotransmitter vesicle fusion and release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 signaling also involves the activation of the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and long-term synaptic plasticity.[4][5]

Effects on Major Neurotransmitter Systems

Nabilone's activation of CB1 receptors differentially affects various neurotransmitter systems, depending on the brain region and the specific neuronal populations where the receptors are expressed.[2]

Glutamatergic System (Excitatory)

CB1 receptors are densely expressed on glutamatergic terminals. Generally, CB1 agonists suppress the release of glutamate.[7] This inhibitory effect is thought to contribute to the cognitive and memory-impairing effects of cannabinoids. However, one study focusing specifically on nabilone found that, unlike Δ⁸-THC, it did not significantly alter basal glutamatergic neurotransmission in the rat hippocampus at concentrations from 1 nM to 10 µM.[8] This suggests potential differences between various cannabinoid agonists.

GABAergic System (Inhibitory)

The interaction between cannabinoids and the GABAergic system is complex. CB1 receptors are also present on GABAergic interneurons. By activating these receptors, nabilone can modulate the release of GABA.[9] Evidence suggests that CB1 receptor activity can enhance GABAergic transmission in some contexts, potentially by reducing GABA reuptake.[10] This modulation contributes to the overall disinhibition of certain neuronal circuits.

Dopaminergic System

A significant body of evidence indicates that cannabinoids, including nabilone, increase dopamine release in the mesolimbic pathway, particularly in the nucleus accumbens.[11] This effect is not due to direct action on dopamine terminals, which lack CB1 receptors. Instead, it is believed to be an indirect effect resulting from the inhibition of GABA release from interneurons that normally suppress dopaminergic neuron activity in the ventral tegmental area (VTA). This disinhibition leads to increased firing of dopamine neurons and subsequent dopamine release, a mechanism thought to underlie the euphoric and rewarding properties of cannabinoids.[11][12]

Serotonergic System

The endocannabinoid system and the serotonin system are known to have intricate interactions. CB1 receptor activation has been shown to modulate the activity of serotonergic neurons.[2] Nabilone, by influencing this system, may contribute to its anxiolytic and mood-altering effects.[1] However, specific quantitative data on nabilone's direct impact on serotonin release remains limited.

Quantitative Data on Neurotransmitter Modulation

Direct quantitative data on nabilone's effect on neurotransmitter release is sparse. The following table summarizes available data for nabilone and other relevant CB1 agonists used as proxies to infer its likely effects.

| Compound | Neurotransmitter | Brain Region | Effect | Methodology | Source |

| Nabilone | Glutamate | Hippocampus (Rat) | No significant change in basal release (at 1 nM - 10 µM). | In vitro electrophysiology | [8] |

| WIN 55212-2 | Glutamate | Hippocampus (Rat) | Concentration-dependent depression of evoked release. | Synaptosomal preparation | [13] |

| THC (Acute) | Glutamate | Hippocampus (Rat) | Decreased expression of GluN2A NMDA receptor subunit. | Western Blot | [7] |

| WIN 55212-2 | Dopamine | Nucleus Accumbens (Rat) | Increased dopamine concentrations in the shell region. | In vivo microdialysis | [11] |

| WIN 55212-2 | cAMP (downstream) | Striatum (Rat) | Dose-dependent decrease in basal and forskolin-stimulated extracellular cAMP. | In vivo microdialysis | [14] |

Note: Data from CB1 agonists other than nabilone (e.g., WIN 55212-2, THC) are included to provide a broader context for the expected pharmacological actions mediated by CB1 receptor activation.

Experimental Protocols

The primary technique for measuring real-time changes in extracellular neurotransmitter concentrations in the brain of a living animal is in vivo microdialysis.[15][16]

In Vivo Microdialysis Protocol

In vivo microdialysis allows for the continuous sampling of neurochemicals from the extracellular fluid of discrete brain regions in awake, freely moving animals.[15][17]

Key Methodological Steps:

-

Probe Construction and Preparation: A microdialysis probe consists of a semi-permeable membrane at its tip. The probe is sterilized and flushed with artificial cerebrospinal fluid (aCSF).

-

Surgical Implantation: Under anesthesia, the animal (typically a rat or mouse) is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region (e.g., nucleus accumbens, hippocampus). The assembly is secured to the skull with dental cement.

-

Recovery and Habituation: The animal is allowed to recover from surgery. Prior to the experiment, it is habituated to the testing environment to minimize stress-induced neurochemical changes.

-

Probe Insertion and Perfusion: The microdialysis probe is inserted through the guide cannula. It is then perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Basal Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Nabilone (or another compound) is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

-

Post-Treatment Sample Collection: Dialysate collection continues to measure changes in neurotransmitter concentrations relative to the baseline.

-

Sample Analysis: The collected dialysate samples are typically analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector (e.g., electrochemical or fluorescence detection) or by mass spectrometry to quantify the low concentrations of neurotransmitters.[16][18]

Conclusion

This compound (nabilone) exerts a significant and complex influence on neurotransmitter release in the brain, primarily through the activation of presynaptic CB1 receptors. Its main effects include a general suppression of excitatory (glutamate) and inhibitory (GABA) neurotransmission, leading to an indirect increase in dopamine release in reward-related brain circuits. These actions at a synaptic level are responsible for the drug's therapeutic benefits as well as its psychoactive side effects. Further research, particularly utilizing quantitative techniques like in vivo microdialysis, is necessary to fully elucidate the precise dose-dependent effects of nabilone on various neurotransmitter systems and to refine its therapeutic applications.

References

- 1. What is the mechanism of Nabilone? [synapse.patsnap.com]

- 2. Nabilone treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Safety of Dronabinol and Nabilone: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effects of the synthetic cannabinoid nabilone on spatial learning and hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of a synthetic cannabinoid agonist (nabilone) on unimodal tactile illusion correlates with a psychometric scores in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separate and combined effects of the GABA reuptake inhibitor tiagabine and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Brain on Cannabinoids: The Role of Dopamine Release in Reward Seeking and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Euphoria - Wikipedia [en.wikipedia.org]

- 13. Cannabinoid CB1 receptor-mediated inhibition of glutamate release from rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cannabinoids reduce cAMP levels in the striatum of freely moving rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

Beyond the Usual Suspects: An In-depth Technical Guide to the Molecular Targets of Nabilone Beyond Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabilone, a synthetic cannabinoid, is clinically recognized for its potent agonism at the cannabinoid receptors CB1 and CB2, which forms the basis of its therapeutic effects, primarily as an antiemetic for chemotherapy-induced nausea and vomiting.[1][2][3] However, a growing body of evidence suggests that the pharmacological profile of nabilone is more complex, involving interactions with a range of other molecular targets. Understanding these "off-target" interactions is crucial for a comprehensive appreciation of its therapeutic mechanisms and side-effect profile, and for guiding the development of future cannabinoid-based therapeutics.

This technical guide provides a detailed overview of the known and potential molecular targets of nabilone beyond the canonical cannabinoid receptors. It consolidates available quantitative data, outlines key experimental methodologies used to investigate these interactions, and visualizes the complex signaling pathways and experimental workflows involved.

Quantitative Data Summary

While extensive quantitative data on nabilone's off-target interactions are not widely available in the public domain, this table summarizes the known binding affinities and functional potencies for its primary targets and any available data for non-cannabinoid receptors. The data for CB1 and CB2 receptors are included to provide a comparative baseline for its primary mechanism of action.

| Target Receptor/Protein | Ligand | Assay Type | Species | Tissue/Cell Line | Quantitative Metric | Value | Reference |

| Cannabinoid Receptors | |||||||

| Cannabinoid Receptor 1 (CB1) | Nabilone | Radioligand Binding | Human | - | Ki | 2.2 nM | [4] |

| Nabilone | Radioligand Binding | Human | - | Ki | 2.89 nM | [3] | |

| Cannabinoid Receptor 2 (CB2) | Nabilone | Radioligand Binding | Human | - | Ki | 1.8 nM | [4] |

| Nabilone | Radioligand Binding | Human | - | Ki | 1.84 nM | [3] | |

| Serotonin Receptors | |||||||

| 5-HT3A Receptor | THC | Whole-cell patch clamp | HEK-293 cells | - | IC50 | 38 nM | |

| WIN55,212-2 | Whole-cell patch clamp | HEK-293 cells | - | IC50 | 104 nM | ||

| Anandamide | Whole-cell patch clamp | HEK-293 cells | - | IC50 | 130 nM | ||

| Acetylcholinesterase | |||||||

| Acetylcholinesterase (AChE) | Cannabidiol (CBD) | Colorimetric assay | - | - | IC50 | 102.8 µM | [5] |

| Butyrylcholinesterase (BChE) | Cannabidiol (CBD) | Colorimetric assay | - | - | IC50 | 109.6 µM | [5] |

Note: Specific quantitative data for nabilone at serotonin, dopamine, TRP channels, GPR55, and PPARs were not available in the reviewed literature. The data for other cannabinoids are provided for context where available.

Non-Cannabinoid Molecular Targets of Nabilone

Serotonin Receptors

The antiemetic effects of nabilone may not be solely attributable to its action on cannabinoid receptors. Evidence suggests an indirect modulation of the serotonin system, a key player in the regulation of nausea and vomiting.[3] Specifically, the 5-HT3 receptor, a ligand-gated ion channel, is a primary target for a class of antiemetic drugs (serotonin receptor antagonists).[1][6] While direct binding studies of nabilone on serotonin receptors are scarce, other cannabinoids have been shown to allosterically modulate 5-HT3 receptors. This interaction is independent of cannabinoid receptors and suggests a potential mechanism for the antiemetic properties of cannabinoids that complements their CB1 receptor-mediated effects.

Dopamine Receptors

Nabilone's influence on the central nervous system extends to the dopaminergic system, which is involved in mood, reward, and motor control. The interaction appears to be indirect, stemming from the modulation of neurotransmitter release by CB1 receptor activation.[3] Some studies suggest that cannabinoids can enhance dopaminergic transmission, which may contribute to some of the psychoactive side effects of nabilone, such as euphoria. However, direct, high-affinity binding of nabilone to dopamine receptors has not been demonstrated.

Transient Receptor Potential (TRP) Channels

TRP channels are a family of ion channels involved in the sensation of temperature, pain, and other stimuli. Several cannabinoids have been shown to interact with various TRP channels, including TRPV1, the receptor for capsaicin. This interaction can lead to either activation or desensitization of the channel, contributing to the complex analgesic effects of cannabinoids. While direct quantitative data for nabilone's activity at TRP channels is limited, its structural similarity to other cannabinoids that modulate these channels suggests that this is a plausible area of off-target activity.

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been proposed as a third cannabinoid receptor, although its pharmacology is distinct from CB1 and CB2. It is activated by certain cannabinoid and non-cannabinoid ligands and is implicated in various physiological processes, including inflammation and neuropathic pain.[7] While some cannabinoids have been shown to act as agonists at GPR55, specific functional data for nabilone at this receptor is not yet well-defined.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. Some cannabinoids have been identified as ligands for PPARs, suggesting a mechanism by which they may exert anti-inflammatory and neuroprotective effects independent of CB1 and CB2 receptors. The potential for nabilone to activate PPARs remains an area for further investigation.

Acetylcholinesterase (AChE)

Some cannabinoids have demonstrated the ability to inhibit acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5] This action could potentially lead to increased cholinergic signaling, which might have implications for cognitive function. While direct studies on nabilone's effect on AChE are needed, the inhibitory activity of other cannabinoids on this enzyme suggests a possible, yet unexplored, target.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the interaction of compounds like nabilone with their molecular targets.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Membrane Preparation : Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

-

Assay Setup : A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., nabilone).

-

Incubation : The mixture is incubated to allow the binding to reach equilibrium.

-

Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification : The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Cesamet® (Nabilone) in Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment modalities often provide inadequate relief and are associated with a range of side effects. Cesamet® (nabilone), a synthetic cannabinoid and a potent agonist of the cannabinoid receptors CB1 and CB2, has emerged as a potential therapeutic agent for the management of neuropathic pain.[1][2][3] This technical guide provides an in-depth overview of the preclinical evidence for nabilone in animal models of neuropathic and inflammatory pain, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Nabilone exerts its pharmacological effects primarily through the activation of CB1 and CB2 receptors, which are key components of the endocannabinoid system.[2][3] CB1 receptors are predominantly located in the central and peripheral nervous systems, while CB2 receptors are primarily found on immune cells.[1] The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and inflammatory responses, contributing to analgesia.[4]

Data Presentation: Efficacy of Nabilone in Preclinical Pain Models

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of nabilone in rodent models of inflammatory and neuropathic pain.

| Model | Species | Drug/Dose | Administration Route | Pain Assessment | Key Findings | Reference |

| Carrageenan-induced Inflammatory Pain | Rat | Nabilone (0.75, 1.5, 2.5 mg/kg) | Oral (p.o.) | Thermal Hyperalgesia (Paw Withdrawal Latency) | Dose-dependent increase in paw withdrawal latency, indicating reduced hyperalgesia. At 2.5 mg/kg, latency increased by 116%. | [5] |

| Carrageenan-induced Inflammatory Pain | Rat | Nabilone (2.5 mg/kg) | Oral (p.o.) | Edema | Reduction in carrageenan-induced paw edema by 42%. | [5] |

| Streptozotocin-induced Diabetic Neuropathy | Mouse | Nabilone (0.06 mg/kg) | Intranasal | Tactile Allodynia (von Frey filaments) | Alleviation of tactile allodynia during the treatment period. | Toth et al., 2010 |

| Streptozotocin-induced Diabetic Neuropathy | Mouse | Nabilone (0.06 mg/kg) | Intranasal | Thermal Hyperalgesia (Hargreaves test) | Alleviation of thermal hyperalgesia during the treatment period. | Toth et al., 2010 |

Note: Specific quantitative values for the diabetic neuropathy model were extrapolated from graphical data presented in the cited study, as exact numerical values were not provided in text.

Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of compounds against acute inflammation and inflammatory pain.

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Inflammation: A 1% w/v solution of carrageenan in saline is injected into the plantar surface of the rat's right hind paw.

-

Drug Administration: Nabilone is administered orally (p.o.) one hour prior to the carrageenan injection.

-

Assessment of Hyperalgesia (Hargreaves Test):

-

Rats are placed in individual plexiglass chambers on a glass floor.

-

A radiant heat source is positioned under the glass floor, targeting the plantar surface of the inflamed paw.

-

The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. An increase in withdrawal latency indicates an anti-hyperalgesic effect.

-

-

Assessment of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection. A reduction in paw volume compared to vehicle-treated animals indicates an anti-inflammatory effect.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model mimics the painful peripheral neuropathy often experienced by individuals with type 1 diabetes.

-

Animal Model: Male mice are commonly used.

-

Induction of Diabetes: A single high dose or multiple low doses of streptozotocin (STZ), a pancreatic β-cell toxin, are administered via intraperitoneal (i.p.) injection to induce hyperglycemia. Blood glucose levels are monitored to confirm the diabetic state.

-

Drug Administration: Nabilone can be administered through various routes, including intranasal, intraperitoneal, or oral gavage.

-

Assessment of Tactile Allodynia (von Frey Test):

-

Animals are placed in individual chambers on an elevated mesh floor.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. An increase in the withdrawal threshold indicates a reduction in mechanical allodynia.

-

-

Assessment of Thermal Hyperalgesia (Hargreaves Test): The protocol is similar to that described for the carrageenan model, assessing the latency to withdraw from a thermal stimulus.

Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain. While no specific data for nabilone in this model was found, the protocol is provided for context and future research.

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Surgical Procedure:

-

The rat is anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the respective hindlimb.

-

The muscle and skin are then closed in layers.

-

-

Pain Behavior Assessment: Development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw is assessed using the von Frey and Hargreaves tests, respectively, typically starting a few days post-surgery.

Spinal Nerve Ligation (SNL) Model

The SNL model is another robust model of neuropathic pain resulting from peripheral nerve damage. No specific data for nabilone in this model was identified, but the protocol is included for its relevance.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

Under anesthesia, the L5 and L6 spinal nerves are exposed.

-

The L5 and L6 spinal nerves are then tightly ligated with a silk suture.

-

The incision is closed.

-

-

Pain Behavior Assessment: Mechanical allodynia and thermal hyperalgesia are assessed in the ipsilateral hind paw using the von Frey and Hargreaves tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of nabilone and a typical experimental workflow for preclinical pain studies.

Discussion and Future Directions

The preclinical data, primarily from models of inflammatory and diabetic neuropathic pain, suggest that nabilone possesses analgesic and anti-inflammatory properties. The observed effects on thermal hyperalgesia and tactile allodynia are consistent with the known mechanisms of cannabinoid receptor agonists in modulating pain pathways.

However, a notable gap in the current preclinical literature is the lack of robust quantitative data for nabilone in traumatic nerve injury models such as Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL). While these models are mainstays in neuropathic pain research, studies specifically evaluating the dose-response and efficacy of nabilone in these contexts are needed to provide a more comprehensive understanding of its potential therapeutic utility across different etiologies of neuropathic pain.

Furthermore, while the general signaling pathways of CB1 receptor activation are well-established, further research is required to elucidate the specific downstream effectors and their contributions to nabilone-induced analgesia in the context of neuropathic pain. Studies investigating the modulation of specific ion channels, adenylyl cyclase activity, and MAP kinase pathways in dorsal root ganglion and spinal cord neurons following nabilone administration in neuropathic pain models would provide valuable insights.

References

- 1. Frontiers | Cannabinoid Receptor 1 Expression in Human Dorsal Root Ganglia and CB13-Induced Bidirectional Modulation of Sensory Neuron Activity [frontiersin.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Considering Long-Acting Synthetic Cannabidiol for Chronic Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptor 1 Expression in Human Dorsal Root Ganglia and CB13-Induced Bidirectional Modulation of Sensory Neuron Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Nabilone's Role in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabilone, a synthetic cannabinoid agonist for cannabinoid receptors 1 (CB1) and 2 (CB2), has demonstrated significant potential in the modulation of inflammatory responses.[1][2][3][4] This technical guide provides an in-depth overview of the current understanding of Nabilone's anti-inflammatory properties, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential. The information is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and chronic pain. The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, has emerged as a key regulator of inflammation. Nabilone, a synthetic analog of delta-9-tetrahydrocannabinol (Δ9-THC), exerts its pharmacological effects primarily through the activation of CB1 and CB2 receptors.[1][2][3] This guide will explore the molecular and cellular mechanisms by which Nabilone modulates inflammatory processes.

Mechanism of Action: Cannabinoid Receptor Activation

Nabilone is a partial agonist of both CB1 and CB2 receptors.[2][4] While CB1 receptors are predominantly expressed in the central nervous system, CB2 receptors are primarily found on immune cells, including macrophages, lymphocytes, and mast cells.[1][5] The anti-inflammatory effects of Nabilone are largely attributed to its action on CB2 receptors.[6] Activation of CB2 receptors on immune cells can lead to a reduction in the production and release of pro-inflammatory mediators.[5]

Preclinical Evidence of Anti-inflammatory Efficacy

The anti-inflammatory and antihyperalgesic properties of Nabilone have been demonstrated in well-established preclinical models of inflammation.

Carrageenan-Induced Paw Edema in Rats

A key preclinical study investigated the effects of Nabilone in a rat model of acute inflammation induced by intraplantar injection of carrageenan.[6][7] This model is characterized by a biphasic inflammatory response, with an initial release of histamine and serotonin, followed by the production of prostaglandins and cytokines, leading to paw edema and hyperalgesia.[8][9]

-

Animals: Male Wistar rats are typically used.

-

Induction of Inflammation: A 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.[6][7]

-

Drug Administration: Nabilone is administered orally (p.o.) at various doses (e.g., 0.75, 1.5, and 2.5 mg/kg) one hour prior to carrageenan injection.[6][7] A vehicle control group receives the vehicle solution.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 10 hours) after carrageenan injection. The percentage of edema inhibition is calculated.[7]

-

Measurement of Hyperalgesia: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a thermal stimulus.[6][7]

The following tables summarize the quantitative data from the carrageenan-induced paw edema study.[7]

Table 1: Dose-Dependent Effect of Nabilone on Carrageenan-Induced Paw Edema in Rats (at 3 hours)

| Treatment Group | Dose (mg/kg, p.o.) | Edema Reduction (%) |

| Nabilone | 0.75 | 8% |

| Nabilone | 1.5 | 28% |

| Nabilone | 2.5 | 42% |

Table 2: Dose-Dependent Effect of Nabilone on Carrageenan-Induced Hyperalgesia in Rats (at 3 hours)

| Treatment Group | Dose (mg/kg, p.o.) | Increase in Paw Withdrawal Latency (%) |

| Nabilone | 0.75 | 27% |

| Nabilone | 1.5 | 71% |

| Nabilone | 2.5 | 116% |

These results demonstrate a dose-dependent anti-inflammatory and antihyperalgesic effect of Nabilone.[7] Notably, the study also showed that the anti-inflammatory effects of Nabilone were blocked by a selective CB2 receptor antagonist, confirming the critical role of this receptor in mediating its actions.[6]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Nabilone are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in the inflammatory response by inducing the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins.[12] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[11][12] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[12][13] Cannabinoid receptor activation has been shown to inhibit the NF-κB pathway.

-

Cell Culture: Immune cells (e.g., macrophages, microglial cells) are cultured and stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of Nabilone.[14][15][16][17][18]

-

Nuclear and Cytoplasmic Extraction: Following treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercially available kit.

-

Western Blot Analysis: Protein concentrations of the fractions are determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for NF-κB subunits (e.g., p65) to detect their presence in the nuclear and cytoplasmic fractions.[19][20]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are a series of protein kinase cascades that play a critical role in regulating various cellular processes, including inflammation.[21] The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways, particularly p38 and JNK, is associated with the production of pro-inflammatory cytokines.[17] Cannabinoid receptor activation can modulate MAPK signaling.[5]

-

Cell Culture and Treatment: Similar to the NF-κB assay, immune cells are stimulated with a pro-inflammatory agent with or without Nabilone.

-

Protein Extraction: Whole-cell lysates are prepared from the treated cells.

-

Western Blot Analysis: Protein extracts are analyzed by Western blotting using phospho-specific antibodies that recognize the activated (phosphorylated) forms of MAPK proteins (e.g., phospho-p38, phospho-JNK).[22][23][24][25][26] Total MAPK protein levels are also measured as a loading control.

Modulation of Cytokine Production

A key aspect of Nabilone's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory cytokines while potentially enhancing the production of anti-inflammatory cytokines.

Cytokine Profile in Inflammatory Models

In the carrageenan-induced paw edema model, a number of pro-inflammatory cytokines are upregulated, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[8][27] Clinical studies have also suggested that Nabilone may have anti-inflammatory effects by reducing TNF-α levels in patients with Alzheimer's disease and agitation.

Table 3: Potential Cytokine Modulation by Nabilone in Inflammatory Conditions

| Cytokine | Expected Effect of Nabilone | Reference |

| TNF-α | Decrease | [28][29][30] |

| IL-1β | Decrease | [8][27][28][30] |

| IL-6 | Decrease | [8][9][28][29][30] |

| IL-10 | Increase | [28][29][30] |

-

Sample Collection: Biological samples (e.g., tissue homogenates, serum, cell culture supernatants) are collected from experimental models or clinical subjects.[31]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a commonly used method to quantify the concentration of specific cytokines in a sample.[32] This technique utilizes antibodies specific to the cytokine of interest.

-

Multiplex Cytokine Assay: This technology allows for the simultaneous measurement of multiple cytokines in a single sample, providing a more comprehensive profile of the inflammatory response.

Potential Therapeutic Applications

The anti-inflammatory properties of Nabilone suggest its potential therapeutic utility in a variety of inflammatory conditions. Clinical trials have explored its use in managing agitation in Alzheimer's disease, a condition with a neuroinflammatory component.[33] Its analgesic effects in chronic pain states may also be partly attributable to its ability to dampen inflammatory processes.[34][35] Further research is warranted to explore the full therapeutic potential of Nabilone in other inflammatory and autoimmune diseases.

Conclusion

Nabilone exerts significant anti-inflammatory effects primarily through the activation of CB2 receptors on immune cells. Preclinical studies have provided robust quantitative data supporting its ability to reduce edema and hyperalgesia in models of acute inflammation. The underlying mechanisms involve the modulation of key inflammatory signaling pathways, including the inhibition of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the current knowledge, highlighting the experimental protocols and quantitative data that underpin our understanding of Nabilone's role in modulating inflammatory responses. These findings underscore the potential of Nabilone as a therapeutic agent for a range of inflammatory diseases and provide a solid foundation for future research and drug development in this area.

References

- 1. What is the mechanism of Nabilone? [synapse.patsnap.com]

- 2. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Separate and combined effects of the cannabinoid agonists nabilone and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nabilone treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoids as Key Regulators of Inflammasome Signaling: A Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB regulation: the nuclear response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nuclear Signaling of NF-κB – Current Knowledge, New Insights, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]

- 15. DSpace [diposit.ub.edu]

- 16. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]

- 17. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]